1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show how the atoms in the compound are connected.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized from starting materials, including the specific reactions, reagents, and conditions used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve a study of the reactions the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would include information on the compound’s melting point, boiling point, solubility, stability, and other physical and chemical properties.Scientific Research Applications
Met Kinase Inhibition
The compound shows promise as a Met kinase inhibitor. It has demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, leading to its advancement into phase I clinical trials (Schroeder et al., 2009).
Mycobacterium Tuberculosis GyrB Inhibition
Thiazole-aminopiperidine hybrid analogues, related to this compound, have shown significant in vitro activity against Mycobacterium tuberculosis (MTB) GyrB ATPase and DNA gyrase. These findings highlight potential applications in antituberculosis therapies (Jeankumar et al., 2013).
Antiviral Drug Discovery
Compounds structurally related to 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide have been explored in the context of antiviral drug discovery, particularly focusing on new strategies for treating hemorrhagic fever virus infections and prophylactic use to prevent HIV infections (De Clercq, 2009).
Aurora Kinase Inhibition
A compound closely related to this one inhibits Aurora A, suggesting potential use in cancer treatment. Such applications leverage the compound's ability to target specific kinases involved in cancer progression (ロバート ヘンリー,ジェームズ, 2006).
Anticancer Activity
Piperazine-2,6-dione derivatives, which share structural similarities with this compound, have shown promising results in anticancer activity screenings. Their effectiveness against various cancer cell lines suggests potential applications in cancer therapy (Kumar et al., 2013).
Safety And Hazards
This would involve a discussion of any risks associated with handling or using the compound, including toxicity information and recommended safety precautions.
Future Directions
This would involve a discussion of areas for future research, such as potential applications of the compound, unanswered questions about its properties or behavior, or new methods for its synthesis.
properties
IUPAC Name |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O/c23-18-6-4-16(5-7-18)20-8-9-21(27-26-20)28-13-10-17(11-14-28)22(29)25-15-19-3-1-2-12-24-19/h1-9,12,17H,10-11,13-15H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMAELNZGVEJBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=N2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
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